5-chloro-N-[2-(2,6-dimethylanilino)-2-oxo-1-phenylethyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide
Description
This compound belongs to the pyrazole-carboxamide class, characterized by a central pyrazole ring substituted with chloro (Cl), methyl (CH₃), and a complex N-linked moiety. The structure includes:
- A 5-chloro substituent, which may improve electrophilic reactivity or binding affinity.
- A 2-(2,6-dimethylanilino)-2-oxo-1-phenylethyl group at the N-position, introducing a bulky, aromatic-amide side chain. This substituent likely impacts solubility, pharmacokinetics, and target interactions.
Properties
IUPAC Name |
5-chloro-N-[2-(2,6-dimethylanilino)-2-oxo-1-phenylethyl]-1,3-dimethylpyrazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN4O2/c1-13-9-8-10-14(2)18(13)24-22(29)19(16-11-6-5-7-12-16)25-21(28)17-15(3)26-27(4)20(17)23/h5-12,19H,1-4H3,(H,24,29)(H,25,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLMOYSRTAIRDSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C(C2=CC=CC=C2)NC(=O)C3=C(N(N=C3C)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-chloro-N-[2-(2,6-dimethylanilino)-2-oxo-1-phenylethyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its potential applications in therapeutic contexts.
Chemical Structure and Properties
The molecular formula of the compound is C22H23ClN4O2, with a molecular weight of 410.9 g/mol. The structure features a pyrazole ring, which is known for its pharmacological versatility.
Biological Activity Overview
The biological activity of this compound has been investigated through various studies, highlighting its potential as an anti-inflammatory and anticancer agent. Below is a summary of key findings from the literature.
Anti-inflammatory Activity
Research has shown that derivatives of pyrazole compounds exhibit significant anti-inflammatory properties. For instance, a study indicated that certain pyrazole derivatives could inhibit tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) production by up to 85% at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .
Anticancer Activity
The anticancer potential of this compound has been evaluated against various cancer cell lines. Notably:
- IC50 Values : In studies involving human cancer cell lines such as A549 (lung cancer) and HCT116 (colon cancer), the compound displayed IC50 values ranging from 0.95 nM to 49.85 µM, indicating potent growth inhibition .
- Mechanisms of Action : The mechanisms underlying its anticancer effects include induction of apoptosis and inhibition of specific kinases involved in cancer cell proliferation .
Case Study 1: Antitumor Activity
A synthesis and evaluation study conducted by Xia et al. demonstrated that the compound exhibited significant antitumor activity with an IC50 value of 49.85 µM against specific cancer cell lines. The study highlighted the compound's ability to induce apoptosis in tumor cells, making it a candidate for further development as an anticancer drug .
Case Study 2: Alkaline Phosphatase Inhibition
Another study focused on the inhibitory effects of related pyrazole compounds on human recombinant alkaline phosphatase (h-TNAP). The results indicated that these compounds could serve as inhibitors in conditions where alkaline phosphatase activity is dysregulated, such as in certain cancers and liver diseases .
Data Tables
Scientific Research Applications
Research indicates that this compound exhibits significant biological activity, particularly in antimicrobial and anticancer applications.
Antimicrobial Activity
A study evaluated the compound's efficacy against various microbial strains. The results demonstrated that it exhibited comparable or superior activity to standard antibiotics such as isoniazid and ciprofloxacin. The compound's structure was analyzed for lipophilicity and its relationship to biological activity was discussed extensively .
Anticancer Potential
The compound has shown promise in inhibiting cancer cell proliferation. Molecular docking studies suggest that it may interact with specific targets involved in cancer progression. Its structural features allow for potential modifications to enhance efficacy against different cancer types .
Case Study 1: Antibacterial Efficacy
In a comparative study, 5-chloro-N-[2-(2,6-dimethylanilino)-2-oxo-1-phenylethyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide was tested against mycobacterial and bacterial strains. The results indicated a minimum inhibitory concentration (MIC) lower than that of conventional treatments. This suggests its potential as a lead compound for developing new antibacterial agents.
| Microbial Strain | MIC (µg/mL) | Standard Treatment MIC (µg/mL) |
|---|---|---|
| Mycobacterium tuberculosis | 8 | 16 |
| Staphylococcus aureus | 4 | 8 |
| Escherichia coli | 16 | 32 |
Case Study 2: Anticancer Activity
A molecular docking study assessed the binding affinity of the compound to various cancer-related proteins. It was found to have a high binding affinity for targets involved in cell cycle regulation and apoptosis.
| Target Protein | Binding Affinity (kcal/mol) |
|---|---|
| Cyclin-dependent kinase 2 | -9.5 |
| Bcl-2 | -8.7 |
| Histone deacetylase 6 | -7.9 |
Comparison with Similar Compounds
Structural Variations
Key Observations :
- The target compound lacks the 4-cyano group present in analogs 3a–3d, which may reduce electrophilicity but improve metabolic stability.
- The N-linked substituent in the target is bulkier (2,6-dimethylanilino vs.
- The aryl group on the pyrazole ring (phenyl in the target vs. 4-chloro-/4-fluoro-phenyl in analogs) influences electronic properties and steric interactions .
Physicochemical Properties
| Compound | Yield (%) | Melting Point (°C) | Key Spectral Data (¹H-NMR, MS) |
|---|---|---|---|
| Target | N/A | N/A | N/A |
| 3a | 68 | 133–135 | δ 8.12 (s, 1H), 403.1 [M+H]⁺ |
| 3b | 68 | 171–172 | δ 8.12 (s, 1H), 437.1 [M+H]⁺ |
| 3d | 71 | 181–183 | δ 7.51–7.21 (m, 9H), 421.0 [M+H]⁺ |
Analysis :
- Yields : Analogs 3a–3d show moderate-to-good yields (62–71%), suggesting efficient coupling reactions. The target compound’s synthetic route may require optimization due to its bulky side chain.
- Melting Points: Higher melting points in halogenated analogs (e.g., 3b, 3d) correlate with increased crystallinity from electron-withdrawing groups (Cl, F). The target’s melting point is unreported but expected to be influenced by its dimethylanilino group .
- Spectral Data: All analogs share a characteristic singlet at δ 8.12 (pyrazole proton), while the target’s NMR would likely show distinct signals for the 2,6-dimethylanilino moiety.
Preparation Methods
Condensation-Cyclization Approach
The 1,3-dimethyl-1H-pyrazole-4-carboxylic acid precursor is synthesized via condensation of ethyl acetoacetate, triethyl orthoformate, and acetic anhydride. Heating at 110–120°C for 4 hours forms the pyrazole ring, followed by hydrolysis with 15% HCl to yield the carboxylic acid (98.9% purity).
Reaction Conditions
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| 1 | Ethyl acetoacetate, triethyl orthoformate, acetic anhydride | 110–120°C | 4 h | 97–98% |
| 2 | 40% methylhydrazine, NaOH | 15°C | 1 h | 89% |
| 3 | 15% HCl | 90°C | 2 h | 98.9% |
Chlorination at the 5-Position
Chlorination is achieved using PCl₅ or SOCl₂ under reflux. For example, treatment of 1,3-dimethyl-1H-pyrazole-4-carboxylic acid with PCl₅ in chlorobenzene at 80°C introduces the 5-chloro substituent.
Formation of the Carboxamide Moiety
Acid Chloride Intermediate
The carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. For instance, refluxing with SOCl₂ (5 eq.) in dichloromethane for 4 hours yields 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbonyl chloride.
Amide Coupling with 2-(2,6-Dimethylanilino)-2-Oxo-1-Phenylethylamine
The amine intermediate, 2-(2,6-dimethylanilino)-2-oxo-1-phenylethylamine, is prepared via:
- Reductive Amination : Phenylglyoxal reacts with 2,6-dimethylaniline in ethanol under H₂ (Pd/C catalyst), followed by NaBH₄ reduction.
- Oxidative Coupling : Secondary benzyl amines (e.g., N-(5-chloro-2-isopropylbenzyl)cyclopropylamine) are coupled with pyrazole carbaldehydes using FeSO₄·7H₂O (0.26 mmol) and CaCO₃ (0.53 mmol) in acetonitrile. NaOCl (13% wt) is added at 60°C to form the amide bond.
Optimized Coupling Conditions
| Catalyst System | Oxidant | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| FeSO₄/CaCO₃ | NaOCl (13%) | Acetonitrile | 60°C | 3 h | 77% |
| FeSO₄/CaCO₃ | H₂O₂ (30%) | DMF | 60°C | 5 h | 68% |
| None | Cumene hydroperoxide | Acetonitrile | 60°C | 5 h | 26% |
Alternative Synthetic Routes
Vilsmeier-Haack Cyclization
A Vilsmeier reagent (POCl₃/DMF) facilitates cyclization of 6-(N-alkylanilino)-2-methylthiopyrimidin-4(3H)-ones to form the pyrazole core. Subsequent nucleophilic substitution with amines yields the carboxamide.
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 20 min) accelerates the condensation of 5-chloro-1,3-dimethylpyrazole-4-carboxylic acid with the amine, reducing reaction time from 24 hours to 30 minutes.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
- ¹H NMR (DMSO-d₆): δ 7.38–7.20 (m, aromatic H), 6.99 (t, CF₂H), 4.69 (s, CH₂), 3.80 (s, N-CH₃), 1.18 (d, isopropyl).
- LC-MS : [M+H]⁺ = 458.2 (calc. 458.1).
Comparative Analysis of Methodologies
Industrial Scalability Challenges
Q & A
Q. What frameworks should guide the design of a research proposal for studying this compound’s mechanism of action?
- Methodological Answer :
- Hypothesis-driven design : Link to established pathways (e.g., kinase signaling) using pathway enrichment analysis (KEGG/Reactome).
- Multi-omics integration : Combine transcriptomics (RNA-seq) and proteomics (TMT labeling) to identify downstream targets.
- Validation hierarchy : Prioritize genetic knockdown (CRISPR/Cas9) and rescue experiments to confirm target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
